molecular formula C8H7BrN4O B3033884 2-azido-N-(3-bromophenyl)acetamide CAS No. 1247472-81-6

2-azido-N-(3-bromophenyl)acetamide

Cat. No.: B3033884
CAS No.: 1247472-81-6
M. Wt: 255.07
InChI Key: AZMYQFGOTZJHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-azido-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-azido-N-(3-bromophenyl)acetamide primarily involves its conversion to triazole derivatives through click chemistry. These triazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the triazole derivative formed.

Comparison with Similar Compounds

2-azido-N-(3-bromophenyl)acetamide can be compared with other azidoacetamide derivatives, such as:

    2-azido-N-phenylacetamide: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    2-azido-N-(4-bromophenyl)acetamide: The bromine substituent is in a different position, which can affect the compound’s reactivity and the types of triazole derivatives formed.

    2-azido-N-(3-chlorophenyl)acetamide: Contains a chlorine substituent instead of bromine, leading to different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the properties of the triazole derivatives formed from it.

Properties

IUPAC Name

2-azido-N-(3-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMYQFGOTZJHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-azido-N-(3-bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-azido-N-(3-bromophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-azido-N-(3-bromophenyl)acetamide
Reactant of Route 4
2-azido-N-(3-bromophenyl)acetamide
Reactant of Route 5
2-azido-N-(3-bromophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-azido-N-(3-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.